3,7-Dideazaguanine

Antitumor screening Deazapurine SAR Negative control compound

3,7-Dideazaguanine (6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) is a synthetic deazapurine analogue in which both the N-3 and N-7 nitrogen atoms of the guanine purine ring are replaced by carbon atoms, yielding a fused pyrrolo[3,2-c]pyridine core. This double deazation fundamentally alters the hydrogen-bonding pattern, enzyme recognition profile, and metabolic fate compared to guanine and mono-deazaguanine congeners.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 75938-36-2
Cat. No. B1216586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dideazaguanine
CAS75938-36-2
Synonyms3,7-dideazaguanine
6-amino-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=O)NC(=C2)N
InChIInChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11)
InChIKeySVLJCVIOWYHDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dideazaguanine (CAS 75938-36-2): A Structurally Differentiated Deazapurine Scaffold for Chemical Biology and Nucleic Acid Research


3,7-Dideazaguanine (6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) is a synthetic deazapurine analogue in which both the N-3 and N-7 nitrogen atoms of the guanine purine ring are replaced by carbon atoms, yielding a fused pyrrolo[3,2-c]pyridine core [1]. This double deazation fundamentally alters the hydrogen-bonding pattern, enzyme recognition profile, and metabolic fate compared to guanine and mono-deazaguanine congeners. Unlike its close analogue 3-deazaguanine, which exhibits broad-spectrum antitumor and antiviral activities, 3,7-dideazaguanine is conspicuously devoid of such properties [1], establishing it as a critical negative-control compound and a metabolically stable scaffold for applications where pharmacological silence is an asset rather than a liability.

Doubly deazated purine scaffold: N-3 and N-7 replaced by carbon, altering H-bonding and enzyme recognition
Reported absence of antitumor, antiviral, and antibacterial activity: fits negative-control applications
Resistant to purine salvage enzymes (HGPRT, PNP): supports metabolically stable probe design

3,7-Dideazaguanine Cannot Be Substituted by Other Deazaguanine Analogues: Quantitative Evidence of Functional Divergence


Deazaguanine analogues are not functionally interchangeable despite sharing a common guanine ancestry. 3-Deazaguanine is a validated antitumor agent with an IC50 of 3.5 µM against L1210 leukemia cells and a rhinovirus selectivity index of 50 [1][2], while 7-deazaguanine is a brain-penetrant DYRK1A kinase inhibitor with established anticancer applications . In stark contrast, 3,7-dideazaguanine shows no antitumor, antiviral, or antibacterial activity whatsoever [3]. Furthermore, 3,7-dideazaguanine is not a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or purine nucleoside phosphorylase (PNP)—the very enzymes that activate 3-deazaguanine to its cytotoxic nucleotide form [3]. Substituting 3,7-dideazaguanine with another deazaguanine would yield entirely different experimental outcomes: unintended cytotoxicity, confounding enzymatic processing, or misleading structure-activity relationship (SAR) conclusions.

This product
3,7-Dideazaguanine: reported no antitumor, antiviral, or antibacterial activity; not an HGPRT/PNP substrate
3-Deazaguanine
Documented antitumor and antiviral activities; HGPRT substrate requiring enzymatic activation. Not functionally interchangeable
7-Deazaguanine
Brain-penetrant DYRK1A kinase inhibitor; pyrrolo[2,3-d]pyrimidine core vs. pyrrolo[3,2-c]pyridine. May confound kinase profiling studies

3,7-Dideazaguanine Differentiation Evidence: Head-to-Head Biological Profiling Against In-Class Comparators


Complete Absence of Antitumor Activity vs. 3-Deazaguanine: A Direct Head-to-Head Comparison in Standard Antitumor Screens

In the same study, under identical screening conditions, 3,7-dideazaguanine was directly compared with 3-deazaguanine for antitumor activity. 3-Deazaguanine is a well-characterized antitumor purine analogue with an established IC50 of 3.5 µM against L1210 murine leukemia cells [1]. In contrast, 3,7-dideazaguanine (compound 2 in the Schneller et al. study) showed no antitumor activity whatsoever across the tested panel [2]. This is not a case of simply weaker potency; the double deazation at N-3 and N-7 completely ablates antitumor activity, providing a true on/off functional switch.

Antitumor activity ablation
Head-to-head
No antitumor activity detected vs. 3-deazaguanine IC50 = 3.5 µM (L1210)
Supports inert negative-control selection in antitumor screens
Direct comparison; Schneller et al. 1984, Singh et al. 1988
Antitumor screening Deazapurine SAR Negative control compound

Antiviral Activity Ablation vs. 3-Deazaguanine: Rhinovirus Selectivity Index Differential

3-Deazaguanine is the most selective inhibitor of rhinovirus replication among purine nucleoside analogues, with a reported selectivity index (SI) of 50 [1]. In the direct comparative study by Schneller et al., 3,7-dideazaguanine was evaluated under comparable antiviral screening conditions and showed no antiviral properties whatsoever [2]. The removal of both N-3 and N-7 eliminates the antiviral activity that is present in the mono-deazated 3-deazaguanine scaffold.

Antiviral activity loss
Head-to-head
No antiviral activity vs. 3-deazaguanine selectivity index = 50 (rhinovirus)
Enables clean antiviral screening without confounding hits
Schneller et al. 1984; De Clercq et al. 1986
Antiviral screening Rhinovirus inhibition Purine nucleoside analogue

Resistance to Purine Salvage Enzyme Processing: HGPRT and PNP Non-Substrate Profile vs. 3-Deazaguanine

3-Deazaguanine requires activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to exert its cytotoxicity; HGPRT-deficient L1210/3-DG cells show an IC50 of 620 µM vs. 3.5 µM in HGPRT-proficient L1210/0 cells—a 177-fold resistance differential [1]. In direct enzymatic assays, 3,7-dideazaguanine was not a substrate for either HGPRT or purine nucleoside phosphorylase (PNP) [2]. This means 3,7-dideazaguanine cannot be phosphoribosylated to its nucleotide form, rendering it incapable of entering the purine salvage pathway, incorporation into nucleic acids, or exerting mechanism-based cytotoxicity that depends on these activating enzymes.

HGPRT/PNP resistance
Head-to-head
Not a substrate for HGPRT or PNP; 3-deazaguanine shows 177-fold HGPRT-dependent shift
Reported metabolic stability; avoids salvage-pathway activation artifacts
Singh et al. 1988; Schneller et al. 1984
Purine salvage pathway HGPRT substrate specificity Metabolic stability PNP resistance

Oligonucleotide Analog Building Block: Patent-Validated Incorporation Alongside Other Deazapurines

US Patent 6,444,798 explicitly lists 3,7-dideazaguanine as one of the select nucleobase building blocks for constructing chimeric sulfur-linked oligonucleotide analogs, alongside 3-deazaguanine, 7-deazaguanine, 7-deazaadenine, and 2,6-diaminopurine [1]. This patent validation confirms that 3,7-dideazaguanine possesses structural and electronic properties suitable for incorporation into oligonucleotide backbones. However, unlike 3-deazaguanine and 7-deazaguanine—which carry intrinsic antitumor, antiviral, or kinase-inhibitory bioactivities that would confound therapeutic oligonucleotide applications—3,7-dideazaguanine offers a bioorthogonal, pharmacologically silent nucleobase option.

Patent-validated building block
Class-level
Listed in US Patent 6,444,798 for chimeric sulfur-linked oligonucleotide analogs
Supports oligonucleotide research design; reported bioorthogonal scaffold option
Composition-of-matter claim; combine with own validation
Oligonucleotide therapeutics Modified nucleobase Sulfur-linked oligonucleotide Antisense

Structural Scaffold Differentiation: Pyrrolo[3,2-c]pyridine Core vs. Pyrrolo[2,3-d]pyrimidine Core of 7-Deazaguanine

3,7-Dideazaguanine features a pyrrolo[3,2-c]pyridine core (a 5,6-fused ring system), which is structurally distinct from 7-deazaguanine's pyrrolo[2,3-d]pyrimidine core (a 5,6-fused system with different nitrogen placement) [1]. This scaffold difference has significant implications: the pyrrolo[3,2-c]pyridine scaffold serves as the basis for potent kinase inhibitors including FMS kinase inhibitors (IC50 values as low as 30 nM for optimized derivatives) and MPS1 inhibitors [2][3], while the pyrrolo[2,3-d]pyrimidine scaffold of 7-deazaguanine is primarily associated with DYRK1A inhibition . 3,7-Dideazaguanine thus provides access to a distinct chemical space for medicinal chemistry optimization.

Scaffold divergence
Class-level
Pyrrolo[3,2-c]pyridine core vs. pyrrolo[2,3-d]pyrimidine (7-deazaguanine); distinct kinase target profiles
Entry to different kinase inhibitor chemical space for scaffold-hopping studies
El-Gamal et al.; Naud et al. Optimized derivatives show IC50 30–60 nM (FMS)
Scaffold hopping Kinase inhibitor design Heterocyclic chemistry Medicinal chemistry

Antibacterial Activity Absence: Differentiation from Broad-Spectrum Purine Antimetabolites

In the Schneller et al. 1984 direct comparative study, 3,7-dideazaguanine showed no antibacterial properties, in contrast to 3-deazaguanine [1]. This further reinforces the complete loss of biological activity across all three major therapeutic screening categories (antitumor, antiviral, antibacterial) upon double deazation at N-3 and N-7. While specific antibacterial MIC values for 3-deazaguanine were not reported in the same study, the qualitative contrast is clear and consistent with the compound's broader inability to engage purine-metabolizing enzymes or nucleic acid biosynthetic machinery.

Antibacterial inactivity
Head-to-head
No antibacterial activity detected; 3-deazaguanine active in same panel
Reinforces triple-negative biological profile for clean assay contexts
Schneller et al. 1984
Antibacterial screening Purine antimetabolite Selectivity profiling

3,7-Dideazaguanine: Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control Compound in Antitumor and Antiviral Drug Screening Panels

3,7-Dideazaguanine is the only doubly deazated guanine analogue with documented complete absence of antitumor, antiviral, and antibacterial activity in head-to-head comparison with 3-deazaguanine . For high-throughput screening facilities and medicinal chemistry groups evaluating purine-based compound libraries, 3,7-dideazaguanine serves as an essential negative control: any hit identified in a screen can be immediately benchmarked against a structurally related but biologically inert guanine analogue. This is particularly critical given that 3-deazaguanine (SI = 50 against rhinovirus; IC50 = 3.5 µM against L1210) would produce false-positive hits if used as a control [7].

Metabolically Stable Nucleobase for Oligonucleotide Therapeutic Development

As validated by US Patent 6,444,798, 3,7-dideazaguanine is a recognized building block for sulfur-linked oligonucleotide analogs . Its unique resistance to HGPRT and PNP processing—enzymes that would otherwise phosphoribosylate or cleave guanine-based nucleobases—ensures that oligonucleotides incorporating 3,7-dideazaguanine will not be subject to unintended metabolic activation or degradation via the purine salvage pathway [7]. This is a procurement-critical advantage: unlike 3-deazaguanine (an HGPRT substrate requiring this enzyme for bioactivation ), 3,7-dideazaguanine offers 'plug-and-play' metabolic stability without the need for additional chemical modifications to block enzymatic processing.

Scaffold-Hopping Starting Material for Pyrrolo[3,2-c]pyridine Kinase Inhibitor Programs

The pyrrolo[3,2-c]pyridine core of 3,7-dideazaguanine is a privileged scaffold in kinase inhibitor discovery, with optimized derivatives achieving FMS kinase IC50 values of 30–60 nM and MPS1 inhibitory activity [7]. For medicinal chemistry teams running scaffold-hopping campaigns, procuring 3,7-dideazaguanine provides a direct synthetic entry point into this scaffold space, which is chemically and pharmacologically distinct from the pyrrolo[2,3-d]pyrimidine scaffold of 7-deazaguanine (a DYRK1A inhibitor) . The 6-amino substituent on the pyridinone ring offers a chemically tractable handle for further derivatization.

Queuosine Biosynthesis Pathway Probe: A Non-Cytotoxic PreQ1 Analog for Riboswitch Studies

3,7-Dideazaguanine is structurally related to preQ1 (7-aminomethyl-7-deazaguanine), the natural ligand of preQ1 riboswitches that regulate bacterial gene expression . However, unlike preQ1—which actively participates in tRNA modification via tRNA-guanine transglycosylase (TGT)—3,7-dideazaguanine's resistance to enzymatic processing makes it a potentially valuable probe for dissecting riboswitch binding from downstream tRNA modification events. Its lack of antibacterial activity [7] further ensures that observed effects in bacterial systems can be attributed to riboswitch modulation rather than general cytotoxicity. This dual property (structural mimicry of preQ1 without the metabolic liabilities) is unique among commercially available deazaguanine analogues.

Application
Selection Property
Validation Focus
Negative control for antitumor/antiviral screening
Documented absence of antitumor, antiviral, and antibacterial activities
Confirm inertness in user-specific assay panel; benchmark against active comparators
Modified oligonucleotide design studies
Non-substrate for HGPRT and PNP; patent-listed as nucleobase building block
Verify incorporation efficiency and metabolic stability in target oligonucleotide context
Scaffold-hopping for kinase inhibitor discovery
Pyrrolo[3,2-c]pyridine core distinct from pyrrolo[2,3-d]pyrimidine scaffolds
Assess derivatization potential and selectivity against target kinase panels
PreQ1 riboswitch probe for bacterial gene regulation
Structural mimicry of preQ1 with reported lack of cytotoxicity
Evaluate riboswitch binding affinity vs. endogenous tRNA modification processes
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